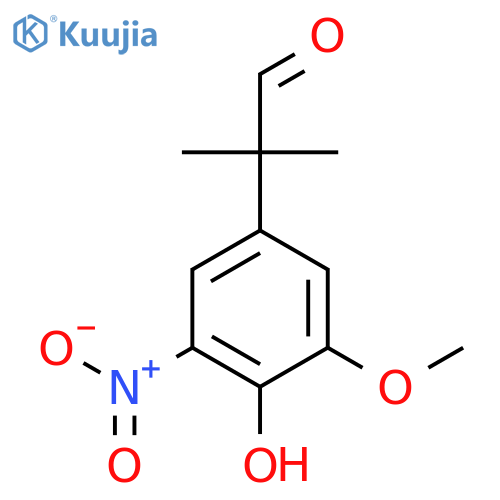

Cas no 2228426-74-0 (2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal)

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal

- EN300-1781751

- 2228426-74-0

-

- インチ: 1S/C11H13NO5/c1-11(2,6-13)7-4-8(12(15)16)10(14)9(5-7)17-3/h4-6,14H,1-3H3

- InChIKey: HLYTZUQNZZIZAY-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=C(C=C(C=1)C(C=O)(C)C)[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 239.07937252g/mol

- どういたいしつりょう: 239.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 92.4Ų

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781751-0.05g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-10.0g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1781751-0.1g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 0.1g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-0.5g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 0.5g |

$1234.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-1.0g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1781751-0.25g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 0.25g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-1g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 1g |

$1286.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-5g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 5g |

$3728.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-2.5g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1781751-5.0g |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal |

2228426-74-0 | 5g |

$3728.0 | 2023-06-02 |

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal 関連文献

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanalに関する追加情報

Professional Introduction to Compound with CAS No. 2228426-74-0 and Product Name: 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal

The compound identified by the CAS number 2228426-74-0 and the product name 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, featuring a complex aromatic structure combined with an aldehyde functional group, has garnered attention due to its potential applications in medicinal chemistry and drug discovery.

The molecular framework of 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal is characterized by a nitro-substituted benzene ring, which is further modified with hydroxyl and methoxy groups. This specific arrangement of substituents contributes to the compound's unique electronic properties and reactivity, making it a valuable scaffold for synthetic chemistry. The presence of the aldehyde group at the propyl side chain enhances its utility as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and bioactive molecules.

In recent years, there has been a growing interest in nitroaromatic compounds due to their diverse pharmacological profiles. Studies have demonstrated that nitroaromatics can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The nitro group in 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal can be reduced to an amine under appropriate conditions, leading to the formation of pharmacologically relevant derivatives. This redox-active property makes it particularly interesting for developing prodrugs or molecules that require site-specific activation.

The hydroxyl and methoxy groups on the benzene ring contribute to the compound's solubility and interaction with biological targets. These polar functional groups can enhance binding affinity to proteins and enzymes, making 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal a promising candidate for further derivatization. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating various forms of cancer.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have shown that 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal can interact with key residues in protein active sites, suggesting its suitability for drug development. These virtual screening approaches have accelerated the identification of lead compounds, reducing the time and cost associated with traditional high-throughput screening methods.

The aldehyde functionality in 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal also makes it a valuable reagent in organic synthesis. It can participate in condensation reactions with various nucleophiles, including amines and alcohols, to form imines or hemiacetals. These intermediates are often used in the synthesis of more complex molecules, such as natural products and pharmaceuticals.

One notable application of this compound is in the development of photoactive materials. The nitro group can absorb light at specific wavelengths, leading to photochemical reactions that are useful in photodynamic therapy and other light-based treatments. The combination of hydroxyl and methoxy groups enhances solubility, making it easier to incorporate into formulations for clinical use.

Furthermore, the structural features of 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal make it a candidate for use as an intermediate in polymer chemistry. The aromatic ring system can contribute to the thermal stability and mechanical strength of polymers, while the aldehyde group allows for cross-linking reactions that enhance material properties.

In conclusion, 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal (CAS No. 2228426-74-0) is a versatile compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs, advanced materials, and innovative chemical processes.

2228426-74-0 (2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal) 関連製品

- 1384433-76-4(2-styrylazepane)

- 1805471-04-8(2,4-Bis(trifluoromethyl)-3-iodobenzylamine)

- 82452-99-1(4-Chloro-3-iodocinnoline)

- 259248-53-8(2-(1-benzofuran-5-yl)propan-2-amine)

- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)

- 2198496-38-5(3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine)

- 503601-16-9((S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid)

- 2227815-03-2(N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)

- 1052535-69-9(4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride)

- 103456-74-2(Hexanoic acid, 2-methoxy-2-methyl-, (R)-)